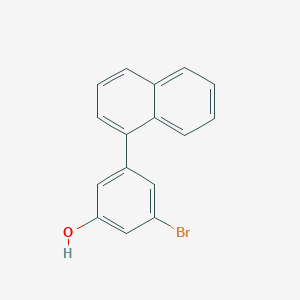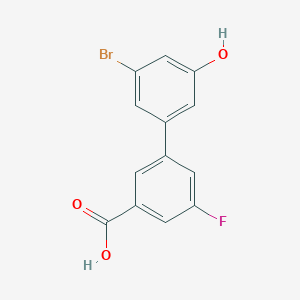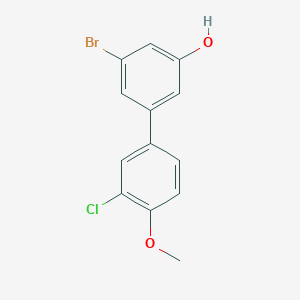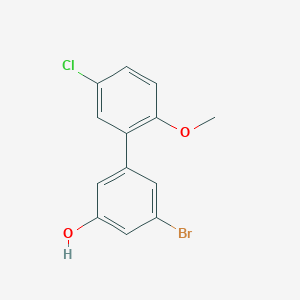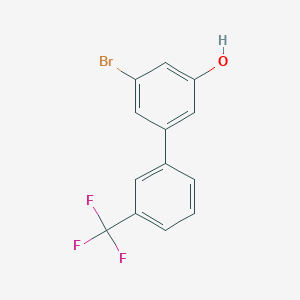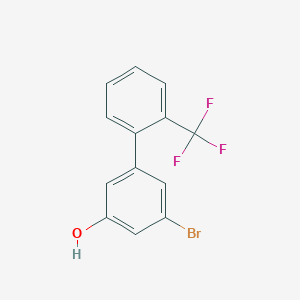
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% (3-B5-2-TFPP) is an important organobromine compound that has been used in a variety of scientific research applications. It has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. It has been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other chemicals. 3-B5-2-TFPP is a versatile compound with a wide range of potential applications.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. It has been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other chemicals. It has also been used in the preparation of organic catalysts and as a starting material for the synthesis of a variety of biologically active compounds. In addition, 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has been used as a fluorescent marker in analytical chemistry and as a reagent in the synthesis of polymers.
Mecanismo De Acción
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% is an organobromine compound that can act as an oxidizing agent in organic synthesis. It can oxidize a variety of organic compounds, including alcohols, aldehydes, ketones, and carboxylic acids. It can also act as a catalyst in the synthesis of polymers.
Biochemical and Physiological Effects
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has a wide range of potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the activity of certain hormones, such as cortisol and aldosterone. In addition, 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% has been shown to modulate the expression of certain genes involved in the regulation of various metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in laboratory experiments offers a number of advantages. It is a relatively inexpensive reagent that is readily available and easy to use. It is also relatively stable and has a wide range of potential applications. However, there are some limitations associated with the use of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in laboratory experiments. It is a highly reactive compound and must be handled with caution. In addition, it can be toxic if inhaled or ingested.
Direcciones Futuras
The potential applications of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% are numerous and there are numerous opportunities for further research. Some potential future directions include the use of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in the synthesis of novel pharmaceuticals, the development of new methods for its synthesis, and the investigation of its potential effects on human health. In addition, further research could be conducted on the mechanism of action of 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% and its potential applications in the synthesis of polymers.
Métodos De Síntesis
3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized by a variety of methods, including the reaction of 2-trifluoromethylphenol with bromine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at a temperature of 0°C to 50°C. The reaction yields 3-Bromo-5-(2-trifluoromethylphenyl)phenol, 95% in 95% purity.
Propiedades
IUPAC Name |
3-bromo-5-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPZFVQVZVQOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686446 |
Source


|
| Record name | 5-Bromo-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-71-9 |
Source


|
| Record name | 5-Bromo-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

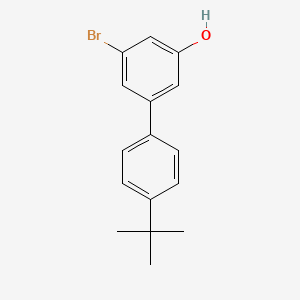

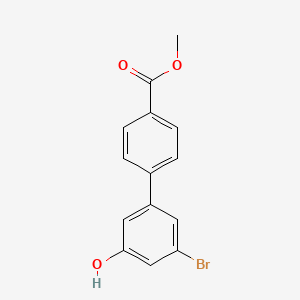
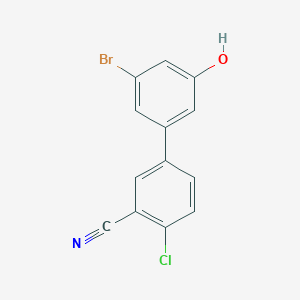

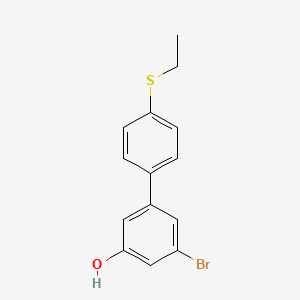

![3-Bromo-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6383515.png)
